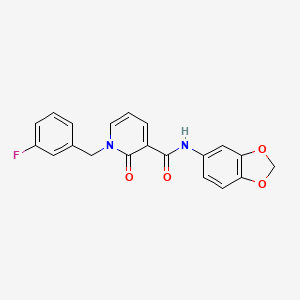

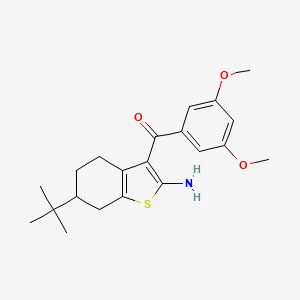

![molecular formula C21H25N5O4S2 B2764371 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797127-25-3](/img/structure/B2764371.png)

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been reported to possess various pharmacological activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be confirmed by 1H NMR, 13C NMR, IR, MS, and elemental analysis . The singlet signal for the NH group was in the range of 12.10–12.87 ppm and the singlet signal for the =CH group was at δ 8.06–8.63 ppm, which confirmed the successful conduction of condensation .Chemical Reactions Analysis

The reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido is involved in the synthesis of 1,3,4-thiadiazole derivatives. The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .Scientific Research Applications

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have garnered attention due to their antimicrobial properties. In the case of our compound, several derivatives were synthesized and tested against bacterial strains such as E. coli, B. mycoides, and the fungal strain C. albicans. Notably, four compounds exhibited superior antimicrobial activity compared to others .

Anticancer Potential

While research on this specific compound is limited, 1,3,4-thiadiazole derivatives, in general, have shown promise as anticancer agents. These compounds exhibit cytotoxic activity against various cancer cell lines. Further studies could explore the potential of our compound in this context .

Anti-Inflammatory Effects

1,3,4-Thiadiazoles have also demonstrated anti-inflammatory properties. Although specific data for our compound is scarce, it’s worth investigating its potential in modulating inflammatory responses .

Other Biological Activities

Beyond the mentioned fields, 1,3,4-thiadiazoles have been associated with various other biological activities, including antifungal, antituberculosis, analgesic, and antipsychotic effects. While direct evidence for our compound is lacking, these broader trends suggest avenues for further exploration .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is related to their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Future Directions

The future directions for the research on 1,3,4-thiadiazole derivatives could involve further exploration of their antimicrobial and anticancer activities. The antibacterial activity of compound 14 was greater than that of the positive control, indicating that this chemical might be used in the future to prevent microbial transmission . Moreover, several compounds showed good antitumor activity against liver carcinoma cell line (HepG2) when compared with the standard drug Doxorubicin .

properties

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S2/c1-13-20(31-24-23-13)21(28)25-7-4-14(5-8-25)12-22-32(29,30)17-10-15-2-3-18(27)26-9-6-16(11-17)19(15)26/h10-11,14,22H,2-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROVVOIBDCHVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

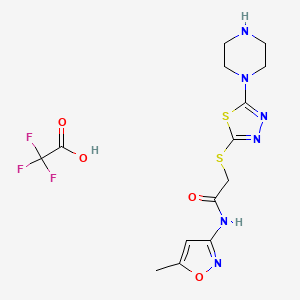

![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2764289.png)

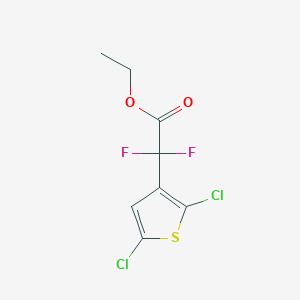

![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2764290.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2764306.png)

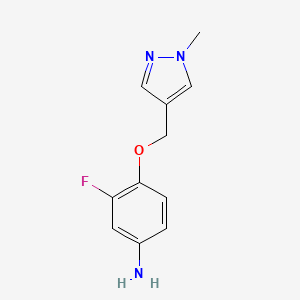

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2764309.png)